N-(6-bromopyridin-2-yl)acetamide
Overview
Description
“N-(6-bromopyridin-2-yl)acetamide” is a chemical compound with the CAS Number: 25218-99-9 . It has a molecular weight of 215.05 and its IUPAC name is N-(6-bromo-2-pyridinyl)acetamide . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of “N-(6-bromopyridin-2-yl)acetamide” is C7H7BrN2O . The InChI code is 1S/C7H7BrN2O/c1-5(11)9-7-4-2-3-6(8)10-7/h2-4H,1H3,(H,9,10,11) . The Canonical SMILES is CC(=O)NC1=NC(=CC=C1)Br .Physical And Chemical Properties Analysis
“N-(6-bromopyridin-2-yl)acetamide” has a molecular weight of 215.05 g/mol . It has a XLogP3-AA value of 1.4 , indicating its lipophilicity. It has one hydrogen bond donor and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are 213.97418 g/mol . The topological polar surface area is 42 Ų , and it has 11 heavy atoms .Scientific Research Applications
Chemical Reagent
“N-(6-Bromopyridin-2-yl)acetamide” is a chemical reagent used in the synthesis of various compounds . It plays a crucial role in the formation of complex molecules during chemical reactions .
Synthesis of Diarylureas
This compound is used in the synthesis of diarylureas . Diarylureas are a class of compounds that have been studied for their potential as allosteric modulators .
Production of Bcl-Abl Inhibitors
“N-(6-Bromopyridin-2-yl)acetamide” is also used in the production of novel Bcl-Abl inhibitors . Bcl-Abl is a protein that is often overexpressed in certain types of cancer, and inhibitors can help control the growth of these cancers .
Pharmacokinetics Research
The compound has high GI absorption and is BBB permeant . This makes it a useful tool in pharmacokinetics research, helping scientists understand how substances are absorbed, distributed, metabolized, and excreted in the body .
Drug Development
Due to its properties, “N-(6-Bromopyridin-2-yl)acetamide” is a potential candidate for drug development . Its Lipinski score of 0.0 indicates that it has properties that could make it a successful oral drug .
Safety Testing
“N-(6-Bromopyridin-2-yl)acetamide” is used in safety testing . Its hazard statements (H302-H315-H319-H335) and precautionary statements (P261-P305+P351+P338) provide important information about its potential risks .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of diarylureas, which are used as allosteric modulators . Allosteric modulators are substances that indirectly influence (either inhibit or activate) the effects of a primary ligand that directly activates or deactivates the function of a target protein.
Mode of Action
It’s known that allosteric modulators, which this compound is used to synthesize, work by binding to a site on the target protein that is distinct from the primary ligand’s binding site. This binding can either enhance or diminish the protein’s response to the primary ligand.
Biochemical Pathways
Pharmacokinetics
For instance, it has a high gastrointestinal absorption and is BBB (Blood-Brain Barrier) permeant . Its LogP values, which indicate its lipophilicity, range from 0.68 to 1.61 , suggesting it has the potential to cross biological membranes.
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(6-bromopyridin-2-yl)acetamide. For instance, it should be stored in a dry, cool place to avoid contact with strong oxidants and combustibles . It may cause irritation to the skin, eyes, and respiratory system, so appropriate personal protective equipment should be worn during its handling .
properties
IUPAC Name |
N-(6-bromopyridin-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-5(11)9-7-4-2-3-6(8)10-7/h2-4H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKOTMZRXXAOOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438562 | |
Record name | N-(6-bromopyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25218-99-9 | |
Record name | N-(6-bromopyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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